molecular formula C5H7N3O2 B042888 ethyl 1H-1,2,3-triazole-4-carboxylate CAS No. 40594-98-7

ethyl 1H-1,2,3-triazole-4-carboxylate

Cat. No. B042888
CAS RN: 40594-98-7
M. Wt: 141.13 g/mol
InChI Key: BMGCDMZWMQQHMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives often involves "click chemistry" techniques, utilizing organic azides and terminal alkynes for the efficient construction of the triazole ring. An alternative synthesis approach described involves the treatment of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene, providing fully substituted 1,2,3-triazoles in good to high yields (Chen, Liu, & Chen, 2010).

Molecular Structure Analysis

Ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been structurally characterized, crystallizing in the triclinic space group P1. The structure is stabilized by N–H⋯O hydrogen bonds, with detailed unit cell parameters provided (Dong & Quan, 2000).

Chemical Reactions and Properties

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) has been identified as an optimal coupling reagent in solid phase peptide synthesis, demonstrating high coupling efficiency without significant absorption at 302 nm, which allows for real-time monitoring of coupling cycles (Jiang, Davison, Tennant, & Ramage, 1998).

Physical Properties Analysis

The physical properties of ethyl 1H-1,2,3-triazole-4-carboxylate derivatives, such as melting points and yields, have been explored in various studies. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method yielded a compound with a melting point of 75-77 °C and a chemical yield of 37.5% (Insani, Wahyuningrum, & Bundjali, 2015).

Chemical Properties Analysis

The reactivity of ethyl 1H-1,2,3-triazole-4-carboxylate derivatives in various chemical transformations highlights their chemical properties. For instance, efficient synthetic paths have been developed for ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, demonstrating their utility in condensation reactions and the synthesis of complex molecules (Pokhodylo, Shyyka, & Obushak, 2018).

Scientific Research Applications

  • Peptide Synthesis : Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been identified as a novel coupling reagent for solid phase peptide synthesis, with specific studies on its racemization (Robertson, Jiang, & Ramage, 1999). Additionally, it is considered an optimal coupling reagent for solid phase peptide synthesis using Fmoc chemistry, noted for its high efficiency and applications in synthesizing endothelin analogues and difficult sequences (Jiang, Davison, Tennant, & Ramage, 1998).

  • Structural Analysis : The compound is utilized in preparing substituted 1,2,3-triazoles and analyzing their structures through methods like NMR spectroscopy (Sun, Xu, & Zhang, 1998).

  • Corrosion Inhibition : A variant, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC), has shown potential as a corrosion inhibitor on AA6061 aluminium alloy in hydrochloric acid, particularly effective at higher concentrations and temperatures (Raviprabha & Bhat, 2021).

  • Dye Synthesis : Ethyl 1H-pyrazolo[3,2-c]-s-triazole-7-carboxylates are used in synthesizing azamethine dyes with various absorption properties (Bailey, 1977).

  • Potential Pharmaceutical Applications : Ethyl 1H-1,2,3-triazole-4-carboxylate has shown potential as an antiasthmatic agent (Buckle, Outred, & Rockell, 1981).

  • Organic Synthesis : This compound is useful in various condensation reactions, with ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates being prepared through specific reactions involving aryl azides and ethyl 4,4-diethoxy-3-oxobutanoate (Pokhodylo, Shyyka, & Obushak, 2018).

  • Antimicrobial Activity : Certain substituted 1,2,3-triazoles, which can be synthesized from ethyl 1H-1,2,3-triazole-4-carboxylate, have shown antimicrobial activity (Holla et al., 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is advised to avoid breathing dust and contact with skin and eyes .

Future Directions

The future directions of research on ethyl 1H-1,2,3-triazole-4-carboxylate and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, novel scaffolds of triazole-pyrimidine-based compounds have been suggested as potential neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 2H-triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGCDMZWMQQHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423546
Record name ethyl 1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-1,2,3-triazole-4-carboxylate

CAS RN

1084802-21-0, 40594-98-7
Record name 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-1,2,3-triazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40594-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1H-1,2,3-triazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1H-1,2,3-triazole-5-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of ethyl 2-propynoate (4.13 ml) and trimethylsilyl azide (13.5 ml) was heated to 100° C. for 24 h. The cooled mixture was cautiously decomposed with methanol (50 ml) and evaporated in vacuo to give the title compound (5.7 g) as a white solid.
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Sainas, AC Pippione, A Giraudo… - Journal of …, 2019 - Wiley Online Library
Acidic 4‐hydroxy‐1,2,3‐triazole is a proven bioisostere of acidic functions that has recently been used to replace the acidic moieties of biologically active leads. Straightforward …
Number of citations: 17 onlinelibrary.wiley.com
E Mironiuk-Puchalska, W Buchowicz, P Grześkowiak… - Bioorganic …, 2019 - Elsevier
The 1H-1,2,3-triazole-originated derivatives of willardiine were obtained by: (i) construction of the 1H-1,2,3-triazole ring in 1,3-dipolar cycloaddition of the uracil-derived azides and the …
Number of citations: 3 www.sciencedirect.com
M Giroud, B Kuhn, S Saint-Auret, C Kuratli… - Journal of medicinal …, 2018 - ACS Publications
Macrocyclic inhibitors of rhodesain (RD), a parasitic cysteine protease and drug target for the treatment of human African trypanosomiasis, have shown low metabolic stability at the …
Number of citations: 44 pubs.acs.org
P Mucha, M Pieszko, A Miszka… - Letters in Organic …, 2018 - ingentaconnect.com
Background: In spite of significant progress made toward the synthesis of triazole amino acids as structural scaffolds of peptides and leading structures of new drugs, a need still exists …
Number of citations: 1 www.ingentaconnect.com
R Ruddarraju, AC Murugulla, S Donthabakthuni… - 2016 - researchgate.net
Among various heterocyclic compounds, N-heterocyclic compounds are very important in drug design [1–3]. Compounds containing pyrrolopyrimidine functional groups, collectively …
Number of citations: 0 www.researchgate.net
R Ruddarraju, AC Murugulla… - Journal of …, 2017 - Wiley Online Library
Here, we demonstrate a simple but highly efficient method for the synthesis of multifunctionalized pyrrolo[2,3‐d]pyrimidines containing 1,4‐disubstituted 1,2,3‐triazole derivative coupled …
Number of citations: 1 onlinelibrary.wiley.com
NT Pokhodylo, RD Savka, MD Obushak - Russian Journal of Organic …, 2020 - Springer
A convenient synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives via the reaction of azidoacetamides with β-ketoesters and acetylacetone is proposed. Based on this …
Number of citations: 10 link.springer.com
MT Rahman, AM Decker, L Laudermilk… - Journal of medicinal …, 2021 - ACS Publications
The orphan receptor GPR88 has been implicated in a number of striatal-associated disorders, yet its endogenous ligand has not been discovered. We have previously reported that the …
Number of citations: 17 pubs.acs.org
J Das, S Dey, T Pathak - The Journal of Organic Chemistry, 2019 - ACS Publications
A metal-free alternative to the regioselective synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles (1,4-cDTs) has been accomplished. A methoxycarbonyl-substituted vinyl sulfone …
Number of citations: 16 pubs.acs.org
NT Pokhodylo, RD Savka, MD Obushak - Russian Journal of Organic …, 2021 - Springer
The reaction of β-keto esters or acetylacetone with alkyl azides in the system K 2 CO 3 /DMSO proved to be a convenient method of synthesis of tri- and disubstituted 1-alkyl-1H-1,2,3-…
Number of citations: 1 link.springer.com

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